Navigating the Landscape of Spirocyclic Scaffolds: A Technical Guide to Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate and Its Analogs
Navigating the Landscape of Spirocyclic Scaffolds: A Technical Guide to Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate and Its Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the properties of the novel spirocyclic compound, tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate. While specific experimental data for this exact molecule is limited in publicly available literature, this document provides a comprehensive overview of its predicted characteristics, its role as a synthetic building block, and a detailed examination of closely related analogs for which experimental data is available. This comparative approach offers valuable insights into the potential properties and applications of this emerging chemical entity in the field of medicinal chemistry and drug discovery.
Core Concepts: The Significance of Spirocyclic Scaffolds
Spirocycles, characterized by two rings sharing a single common atom, are of increasing interest in modern drug discovery. Their inherent three-dimensional nature provides access to novel chemical space, often leading to improved physicochemical properties such as solubility and metabolic stability, as well as enhanced target selectivity compared to flatter aromatic systems. The rigid conformation of the spirocyclic core can also pre-organize appended pharmacophoric elements in a well-defined spatial orientation, facilitating optimal interactions with biological targets.
Properties of tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Direct experimental data for tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is not extensively reported. However, based on its structure, it is primarily utilized in the field of organic synthesis as a building block or intermediate for the construction of more complex molecules.[1] Its spirocyclic framework is a valuable motif for designing novel compounds with specific three-dimensional architectures.
To provide a predictive overview, the following table summarizes the computed properties for the closely related isomer, tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. It is important to note that the presence of a carbonyl group in the oxetane ring will influence the electronic and physical properties compared to the requested saturated analog.
Table 1: Computed Physicochemical Properties of tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₃ | [2] |
| Molecular Weight | 225.28 g/mol | [2] |
| Monoisotopic Mass | 225.13649347 Da | [2] |
| XLogP3 | 0.9 | [2] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 225.13649347 g/mol | [2] |
| Topological Polar Surface Area | 46.6 Ų | [2] |
| Heavy Atom Count | 16 | PubChem |
| Complexity | 332 | [2] |
Note: These properties are for the 1-oxo isomer and should be considered as an estimation for the requested compound.
Comparative Analysis with Structural Analogs
To further understand the potential characteristics of the target molecule, this section presents experimental data for two closely related, commercially available spirocyclic compounds: tert-butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate and tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.
Table 2: Properties of Structural Analogs
| Property | tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate | tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate |
| CAS Number | 1408076-43-6[3] | 147804-30-6[4] |
| Molecular Formula | C₁₁H₁₇NO₄ | C₁₁H₁₉NO₃[4] |
| Molecular Weight | 227.26 g/mol | 213.28 g/mol [4] |
| Appearance | Not specified | White to light yellow crystalline powder[4] |
| Melting Point | Not specified | 55 - 59 °C[4] |
| Purity | Not specified | ≥ 97% (GC)[4] |
| Storage Conditions | Not specified | Room Temperature[4] |
The oxirane-containing analog, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, is noted for its utility as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders.[4] Its applications also extend to materials science and agricultural chemistry.[4]
Synthetic Methodologies: An Overview
Experimental Workflow: Synthesis of a Related Bromo-Derivative
Caption: Synthetic pathway for a related bromo-azaspiro[3.4]octane derivative.[5]
This reaction sequence involves an initial allylation of a protected azetidinone, followed by bromination of the allyl group, and a final base-mediated intramolecular cyclization to form the spirocyclic oxetane ring.
Logical Workflow for Novel Compound Characterization
In the absence of specific experimental data for the title compound, the following diagram illustrates a typical workflow for the identification and characterization of a novel spirocyclic compound in a drug discovery context.
Caption: General workflow for the characterization of a novel chemical entity.
Future Directions
The exploration of novel spirocyclic scaffolds like tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate holds significant promise for the future of drug discovery. Further research is warranted to fully elucidate the experimental properties of this compound and to explore its potential in the synthesis of new therapeutic agents. The development of scalable synthetic routes will be crucial for making this and related spirocyclic building blocks more accessible to the wider scientific community. As the demand for three-dimensional molecules in drug development continues to grow, the importance of such unique scaffolds is set to increase.
References
- 1. tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate [myskinrecipes.com]
- 2. tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate | C12H19NO3 | CID 56962205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1408076-43-6|tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
